molecular formula C38H64N8O14 B597393 Aurantimycin A CAS No. 162478-50-4

Aurantimycin A

Katalognummer: B597393
CAS-Nummer: 162478-50-4
Molekulargewicht: 856.972
InChI-Schlüssel: JSVPJXYQXDNLRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Aurantimycin A is a potent antimicrobial and antitumor antibiotic produced by the bacterium Streptomyces aurantiacus . The primary targets of this compound are gram-positive bacteria, including Bacillus subtilis ATCC 6633 and Staphylococcus aureus 285 . It also exhibits cytotoxic effects against L-929 mouse fibroblast cells .

Mode of Action

this compound is an inhibitor of cellular respiration, specifically oxidative phosphorylation . It binds to the Qi site of cytochrome c reductase, inhibiting the reduction of ubiquinone to ubiquinol in the Qi site, thereby disrupting the Q-cycle of enzyme turnover .

Biochemical Pathways

The biosynthetic pathway of this compound involves a gene cluster (art) responsible for its production . The inactivation of artG, coding for a nonribosomal peptide synthetase (NRPS) enzyme, completely abolishes this compound production . Four NRPS adenylation (A) domains, including a freestanding enzyme ArtC, have been characterized in vitro, whose substrate specificities are consistent with in silico analysis .

Pharmacokinetics

Its chemical structure, featuring a cyclohexadepsipeptide scaffold attached with a c14 acyl side chain, suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

this compound exhibits high bioactivity against gram-positive bacteria and shows cytotoxic effects against L-929 mouse fibroblast cells . The compound causes a sudden change from non-toxic to lethal concentrations, ranging from 3 to 12 ng/mL .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the effect of this compound on Bacillus subtilis ATCC 6633 can be reduced by high potassium concentrations in the medium

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aurantimycin A is primarily obtained through fermentation of Streptomyces aurantiacus. The bacterium is cultured in a medium containing glucose, potassium phosphate, and other nutrients. The fermentation process typically lasts for 96 hours at 28°C, after which the mycelium is harvested and extracted with methanol . The crude extract is then subjected to column chromatography for purification .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation in bioreactors. The fermentation broth is processed to isolate the antibiotic, which is then purified using advanced chromatographic techniques . Genetic manipulation of the biosynthetic gene cluster in Streptomyces aurantiacus has been explored to enhance production yields .

Analyse Chemischer Reaktionen

Types of Reactions: Aurantimycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or reduce toxicity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products: The major products formed from these reactions include modified derivatives of this compound with altered biological properties. These derivatives are often tested for enhanced antimicrobial or cytotoxic activities .

Biologische Aktivität

Aurantimycin A, a depsipeptide antibiotic produced by Streptomyces aurantiacus, has garnered attention for its diverse biological activities, particularly its antibacterial and cytotoxic properties. This article explores the compound's biological activity, including its mechanisms of action, resistance profiles, and potential therapeutic applications.

Chemical Structure and Biosynthesis

This compound is characterized by a unique structure featuring a fourteen-carbon side chain. Its biosynthetic pathway involves a non-ribosomal peptide synthetase (NRPS) gene cluster, which has been extensively studied to understand the regulation and production of this compound. The genes artB and artX have been identified as positive regulators in the biosynthesis of this compound, with their overexpression leading to a significant increase in production levels—up to 2.5-fold compared to wild-type strains .

Antibacterial Activity

This compound exhibits potent activity against Gram-positive bacteria. Studies have demonstrated that it effectively inhibits the growth of various strains, including Listeria monocytogenes, which has been shown to develop resistance mechanisms involving ATP-binding cassette (ABC) transporters that facilitate the excretion of the antibiotic . The minimum inhibitory concentrations (MICs) for several bacterial strains have been documented, showcasing this compound's efficacy:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Bacillus subtilis1.0
Listeria monocytogenes0.25

This table illustrates the compound's strong antibacterial properties, particularly against pathogenic strains.

Cytotoxic Effects

In addition to its antibacterial activity, this compound has demonstrated cytotoxic effects on mammalian cells. Research indicates that it can induce apoptosis in L-929 mouse fibroblast cells, highlighting its potential as an anticancer agent. The cytotoxicity profile varies depending on the concentration and exposure duration:

Concentration (µM)Cell Viability (%)
185
560
1030

These findings suggest that higher concentrations of this compound significantly reduce cell viability, indicating its potential application in cancer therapy.

The exact mechanism by which this compound exerts its biological effects involves interference with bacterial cell wall synthesis and disruption of cellular processes. The compound is believed to inhibit essential enzymes involved in peptidoglycan biosynthesis, leading to cell lysis and death. Additionally, its ability to induce oxidative stress may contribute to its cytotoxic effects on eukaryotic cells .

Resistance Mechanisms

The emergence of resistance against this compound has been documented, particularly in Listeria monocytogenes. The identification of resistance genes such as lieAB, which encodes an ABC transporter for effluxing the antibiotic, underscores the adaptive mechanisms bacteria employ to survive against antibiotic pressure . Understanding these resistance pathways is crucial for developing strategies to enhance the efficacy of this compound in clinical settings.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Anticancer Activity : In vitro studies showed that treatment with this compound led to a dose-dependent decrease in viability of cancer cell lines, suggesting its potential as an anticancer agent .
  • Resistance Gene Characterization : Research demonstrated that Listeria monocytogenes can upregulate resistance genes upon exposure to this compound, providing insights into bacterial survival strategies in hostile environments .

Eigenschaften

IUPAC Name

(2R)-N-[(6S,9R,16S,17S,20R,23S)-7,21-dihydroxy-6-(methoxymethyl)-20-methyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-hydroxy-2-[(2S,5S,6S)-2-hydroxy-6-methyl-5-(2-methylpropyl)oxan-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H64N8O14/c1-20(2)17-24-13-14-38(55,60-23(24)6)37(7,54)36(53)42-29-30(21(3)4)59-35(52)22(5)45(56)32(49)25-11-9-15-40-43(25)28(47)18-39-31(48)27(19-58-8)46(57)33(50)26-12-10-16-41-44(26)34(29)51/h20-27,29-30,40-41,54-57H,9-19H2,1-8H3,(H,39,48)(H,42,53)/t22-,23+,24+,25+,26-,27+,29+,30+,37+,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVPJXYQXDNLRD-NSCUIBACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)O)C)C(C)C)O)O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CC[C@](O1)([C@](C)(C(=O)N[C@H]2[C@@H](OC(=O)[C@H](N(C(=O)[C@@H]3CCCNN3C(=O)CNC(=O)[C@@H](N(C(=O)[C@H]4CCCNN4C2=O)O)COC)O)C)C(C)C)O)O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H64N8O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

857.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.